(2-n-Butyloxy-4-(trifluoromethoxy)phenyl)Zinc bromide
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Overview
Description
(2-n-butyloxy-4-(trifluoromethoxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-n-butyloxy-4-(trifluoromethoxy)phenyl)zinc bromide typically involves the reaction of (2-n-butyloxy-4-(trifluoromethoxy)phenyl) bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(2−n−butyloxy−4−(trifluoromethoxy)phenyl)Br+Zn→(2−n−butyloxy−4−(trifluoromethoxy)phenyl)ZnBr
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-n-butyloxy-4-(trifluoromethoxy)phenyl)zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Often used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound.
Scientific Research Applications
Chemistry
In chemistry, (2-n-butyloxy-4-(trifluoromethoxy)phenyl)zinc bromide is used for the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology and Medicine
While specific applications in biology and medicine are less common, organozinc compounds like this one can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and advanced materials, leveraging its reactivity in cross-coupling reactions.
Mechanism of Action
The mechanism by which (2-n-butyloxy-4-(trifluoromethoxy)phenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various reactions, such as transmetalation in Suzuki-Miyaura coupling, where it transfers its organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- (2-n-butylphenyl)zinc bromide
- (4-(trifluoromethoxy)phenyl)zinc bromide
- (2-n-butyloxyphenyl)zinc bromide
Uniqueness
(2-n-butyloxy-4-(trifluoromethoxy)phenyl)zinc bromide is unique due to the presence of both butyloxy and trifluoromethoxy groups, which enhance its reactivity and stability in various synthetic applications. The combination of these functional groups makes it particularly effective in forming complex organic molecules.
Properties
Molecular Formula |
C11H12BrF3O2Zn |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
bromozinc(1+);1-butoxy-3-(trifluoromethoxy)benzene-6-ide |
InChI |
InChI=1S/C11H12F3O2.BrH.Zn/c1-2-3-7-15-9-5-4-6-10(8-9)16-11(12,13)14;;/h4,6,8H,2-3,7H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
NQELKLUCBLQXQJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOC1=[C-]C=CC(=C1)OC(F)(F)F.[Zn+]Br |
Origin of Product |
United States |
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